2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine
Overview
Description
2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the triazine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
coli, S aureus, and C. albicans .
Mode of Action
It’s worth noting that triazine derivatives are often used in the synthesis of various organic compounds .
Biochemical Pathways
For instance, some triazine derivatives have been found to inhibit the aromatase enzyme .
Result of Action
It’s known that triazine derivatives can exhibit antimicrobial activity , and they are used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as acetone or dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide at elevated temperatures.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted triazines, triazine derivatives with different functional groups, and complex organic molecules with extended conjugation.
Scientific Research Applications
2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-chlorophenyl)-1-butene
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-(3-chlorophenyl)-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLGSIJEJLHTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.